molecular formula C8H10ClNO2 B12010526 Placidyl carbamate CAS No. 74283-25-3

Placidyl carbamate

Cat. No.: B12010526
CAS No.: 74283-25-3
M. Wt: 187.62 g/mol
InChI Key: FCCBKWLMYXVTGQ-AATRIKPKSA-N
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Description

Placidyl carbamate, also known by its IUPAC name (2E)-3-chloro-1-ethyl-1-ethynyl-2-propenyl carbamate, is a chemical compound with the molecular formula C(_8)H(_10)ClNO(_2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Placidyl carbamate typically involves the reaction of ethchlorvynol with phosgene to form the carbamate ester. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Placidyl carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Placidyl carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for creating complex molecules.

Biology

In biological research, this compound has been studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

Although not widely used in modern medicine, this compound has been investigated for its potential therapeutic properties. Research has focused on its effects on the central nervous system and its potential as a sedative or hypnotic agent.

Industry

In industry, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Placidyl carbamate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethchlorvynol: A sedative-hypnotic compound with a similar structure but different pharmacological properties.

    Methylparafynol: Another sedative-hypnotic with a related chemical structure.

    Tert-amyl alcohol: A compound with sedative properties but a different chemical structure.

Uniqueness

Placidyl carbamate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

74283-25-3

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

[(E)-1-chloro-3-ethylpent-1-en-4-yn-3-yl] carbamate

InChI

InChI=1S/C8H10ClNO2/c1-3-8(4-2,5-6-9)12-7(10)11/h1,5-6H,4H2,2H3,(H2,10,11)/b6-5+

InChI Key

FCCBKWLMYXVTGQ-AATRIKPKSA-N

Isomeric SMILES

CCC(/C=C/Cl)(C#C)OC(=O)N

Canonical SMILES

CCC(C=CCl)(C#C)OC(=O)N

Origin of Product

United States

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